Bis(3,5-dimethyl-4-methoxyphenyl)phosphine
Overview
Description
Bis(3,5-dimethyl-4-methoxyphenyl)phosphine: is an organophosphorus compound that features a phosphorus atom bonded to two 3,5-dimethyl-4-methoxyphenyl groups
Scientific Research Applications
Chemistry: Bis(3,5-dimethyl-4-methoxyphenyl)phosphine is used as a ligand in transition metal catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions. Its unique structure provides steric and electronic properties that enhance catalytic activity.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form stable complexes with metals makes it valuable in material science.
Safety and Hazards
“Bis(3,5-dimethyl-4-methoxyphenyl)phosphine” is classified as a skin corrosive and eye irritant. It may also cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,5-dimethyl-4-methoxyphenyl)phosphine typically involves the reaction of 3,5-dimethyl-4-methoxyphenylmagnesium bromide with phosphorus trichloride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Safety measures are strictly adhered to due to the reactivity of the intermediates and the final product.
Chemical Reactions Analysis
Types of Reactions: Bis(3,5-dimethyl-4-methoxyphenyl)phosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.
Coordination: The compound can act as a ligand, coordinating with transition metals to form complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens and alkylating agents are used.
Coordination: Transition metals like palladium and platinum are commonly used.
Major Products Formed:
Oxidation: this compound oxide.
Substitution: Various substituted phosphines depending on the reagents used.
Coordination: Metal-phosphine complexes.
Mechanism of Action
The mechanism by which Bis(3,5-dimethyl-4-methoxyphenyl)phosphine exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, altering their electronic and steric properties, which in turn affects the reactivity and selectivity of the metal in catalytic processes. The molecular targets are typically transition metals, and the pathways involved include the formation of metal-ligand complexes.
Comparison with Similar Compounds
- Bis(3,5-dimethylphenyl)phosphine
- Bis(4-methoxyphenyl)phosphine
- Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine
Comparison: Bis(3,5-dimethyl-4-methoxyphenyl)phosphine is unique due to the presence of both methyl and methoxy groups on the phenyl rings. This combination provides a balance of steric hindrance and electronic effects, making it a versatile ligand in catalysis. In comparison, Bis(3,5-dimethylphenyl)phosphine lacks the methoxy groups, which can affect its electronic properties. Bis(4-methoxyphenyl)phosphine, on the other hand, lacks the methyl groups, resulting in different steric effects. Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine has bulkier tert-butyl groups, which provide greater steric hindrance but may limit its coordination ability.
Properties
IUPAC Name |
bis(4-methoxy-3,5-dimethylphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23O2P/c1-11-7-15(8-12(2)17(11)19-5)21-16-9-13(3)18(20-6)14(4)10-16/h7-10,21H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKFDSUAELUAQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)PC2=CC(=C(C(=C2)C)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402473 | |
Record name | BIS(3,5-DIMETHYL-4-METHOXYPHENYL)PHOSPHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122708-97-8 | |
Record name | BIS(3,5-DIMETHYL-4-METHOXYPHENYL)PHOSPHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 122708-97-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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